molecular formula C11H9FO2 B160380 Ethyl 3-(4-fluorophenyl)propiolate CAS No. 1736-31-8

Ethyl 3-(4-fluorophenyl)propiolate

Cat. No. B160380
CAS RN: 1736-31-8
M. Wt: 192.19 g/mol
InChI Key: APRILKFBGZRBKC-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)propiolate is a chemical compound with the CAS Number: 1736-31-8 and a molecular weight of 192.19 . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is ethyl 3-(4-fluorophenyl)-2-propynoate .


Molecular Structure Analysis

The Inchi Code for Ethyl 3-(4-fluorophenyl)propiolate is 1S/C11H9FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 3-(4-fluorophenyl)propiolate is a pale-yellow to yellow-brown solid . It has a molecular weight of 192.19 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Domino Reaction Synthesis : Ethyl 3-(4-fluorophenyl)propiolate has been used in a novel synthesis of Hantzsch-type N-substituted 1,4-dihydropyridines, which shows potential in further transformations and fluorescence applications (Cui, Wang, Lin, & Wang, 2007).
  • Formation of Benzodioxines and Benzoxazinones : It is involved in the synthesis of benzodioxin and benzoxazinone derivatives, illustrating its versatility in creating diverse organic compounds (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
  • Crystal Structure Analysis : The molecular structure of compounds containing Ethyl 3-(4-fluorophenyl)propiolate has been studied, providing insights into their planarity and configurations (Kang, 2011).

Biological and Pharmaceutical Applications

  • Anti-Cancer Properties : A derivative of Ethyl 3-(4-fluorophenyl)propiolate showed potent cytotoxic activity against various cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating potential as an anti-cancer agent (Riadi et al., 2021).
  • Antibacterial and Antioxidant Activity : Synthesized compounds with Ethyl 3-(4-fluorophenyl)propiolate showed remarkable anti-TB activity and superior antimicrobial properties, along with antioxidant potential (S.V, Bhat, K, & S.K., 2019).

Chemical Analysis

  • Derivatization of Thiols in Wine Analysis : Ethyl 3-(4-fluorophenyl)propiolate has been utilized as a derivatizing agent for the quantification of varietal thiols in wine, showcasing its application in analytical chemistry (Herbst-Johnstone et al., 2013).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H320, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 3-(4-fluorophenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRILKFBGZRBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476058
Record name ETHYL 3-(4-FLUOROPHENYL)PROPIOLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-fluorophenyl)propiolate

CAS RN

1736-31-8
Record name ETHYL 3-(4-FLUOROPHENYL)PROPIOLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared in analogy to Synthesis Communications (1989) 3:217-218. To a solution of triphenylphosphine oxide (3.77 g, 14 mmol) in 1,2-dichloroethane (42 mL) was added trifluoromethanesulfonic anhydride (2.25 mL, 14 mmol) dropwise at 0° C. and the grey suspension was stirred at 0° C. for 15 min. Then a solution of 3-(4-fluoro-phenyl)-3-oxo-propionic acid ethyl ester (2.85 g, 14 mmol) in 1,2-dichloroethane (14 mL) was added followed by a dropwise addition of triethylamine (3.78 mL, 28 mmol) at 0° C. The brown solution was refluxed for 2.5 h. After cooling the mixture was poured onto ice-water and the organic layer separated and washed with brine, dried over sodium sulphate, filtered and evaporated. Purification by chromatography (silica, 0 to 20% ethyl acetate in heptane) afforded the title compound (1.53 g, 59%) as a yellow solid. MS: m/e=193.2 [M+H]+.
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
2.25 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two
Quantity
3.78 mL
Type
reactant
Reaction Step Three
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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